4-Amino-1-[4-[[(2S)-2-amino-3-hydroxy-1-oxopropyl]amino]-9-[(aminoiminomethyl)amino]-6-C-carboxy-2,3,4,7,9-pentadeoxy-|A-L-talo-non-2-enopyranosyl]-5-(hydroxymethyl)-2(1H)-pyrimidinone
Description
Overview of Peptidyl Nucleoside Antibiotics: Origin, Diversity, and Significance in Natural Product Research
Peptidyl nucleoside antibiotics (PNAs) represent a significant class of microbial natural products characterized by a structure composed of a nucleobase, a core saccharide, and one or more appended amino acids. nih.govnih.gov These compounds are a diverse family of natural products, many of which have historically been underexploited but are gaining renewed attention as potential sources of antimicrobial agents. nih.gov Their structural complexity often involves extensively modified nucleobases, higher-carbon sugars, and non-proteinogenic amino acids. nih.gov
The origin of many peptidyl nucleoside antibiotics can be traced to microorganisms, particularly soil-dwelling bacteria belonging to the Actinobacteria phylum, with a notable proportion produced by the genus Streptomyces. mdpi.comresearchgate.netneuroquantology.comijcmas.com This group of bacteria is well-known for producing a wide array of structurally diverse bioactive secondary metabolites. ijcmas.comslu.se The biological activities exhibited by peptidyl nucleoside antibiotics are broad, encompassing antibacterial, antifungal, antiviral, insecticidal, immunostimulative, immunosuppressive, and antitumor properties. nih.govpsu.edu This wide spectrum of activity underscores their significance in natural product research and their potential for various applications, including medicine and agriculture. nih.govresearchgate.net
Historical Context of Mildiomycin Discovery and Isolation
Mildiomycin is a representative example of a peptidyl nucleoside antibiotic. nih.gov It was first isolated in 1978 from the culture filtrate of Streptoverticillium rimofaciens strain B-98891. nih.govdrugfuture.comnih.gov This discovery was significant as mildiomycin demonstrated strong activity against powdery mildew, a common plant disease. nih.govherts.ac.uk The isolation process involved purifying the compound from the culture filtrate using techniques such as ion-exchange and adsorption chromatography. nih.gov Early studies characterized mildiomycin as a water-soluble basic antibiotic. nih.gov The initial characterization and structural studies were reported in the late 1970s and early 1980s. drugfuture.com
Classification of Mildiomycin within the Peptidyl Nucleoside Antibiotic Family
Mildiomycin is classified as a peptidyl nucleoside antibiotic due to its characteristic structural composition. nih.gov Its structure includes a nucleoside moiety derived from glucuronic acid, featuring a C2′, C3′-didehydrated pyranose ring coupled to hydroxymethyl cytosine. nih.gov Additionally, it contains a peptidyl portion consisting of a modified arginine side chain and a serine residue. nih.gov This tripartite structure, comprising a nucleobase (hydroxymethyl cytosine), a modified saccharide, and amino acid residues, aligns mildiomycin with the definition of peptidyl nucleoside antibiotics. nih.govnih.gov The presence of 5-hydroxymethylcytosine (B124674), a nucleobase not commonly found in other nucleoside antibiotics, was noted during its initial characterization. nih.gov Biosynthetic studies have revealed that the pyranoside core moiety of certain peptidyl nucleoside antibiotics, including mildiomycin, originates from precursors like UDP-glucuronate and free cytosine or hydroxymethylcytosine. nih.govjcvi.org Enzymes such as CMP hydroxymethylase (MilA) and a CMP hydrolase homologue (MilB) are involved in the initial steps of generating 5-hydroxymethylcytidine (B44077) 5′-monophosphate and 5-hydroxymethylcytosine during mildiomycin biosynthesis in Streptoverticillium rimofaciens. researchgate.netnih.gov
Table 1: Key Characteristics of Mildiomycin
| Characteristic | Detail | Source Organism |
| Classification | Peptidyl Nucleoside Antibiotic | - |
| Source | Streptoverticillium rimofaciens strain B-98891 | Streptoverticillium rimofaciens |
| Discovery Year | 1978 | - |
| Key Structural Features | Hydroxymethyl cytosine nucleobase, modified glucuronic acid-derived saccharide, modified arginine, serine | - |
Table 2: Mildiomycin Chemical Information
| Property | Value |
| Molecular Formula | C₁₉H₃₀N₈O₉ |
| Molecular Weight | 514.49 |
| CAS Registry Number | 67527-71-3 |
| UV Maxima (Water) | 271 nm |
| UV Maxima (0.1N HCl) | 280 nm |
Structure
2D Structure
Properties
CAS No. |
67527-71-3 |
|---|---|
Molecular Formula |
C19H30N8O9 |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
2-[6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid |
InChI |
InChI=1S/C19H30N8O9/c20-10(7-29)15(31)25-11-1-2-12(27-5-8(6-28)14(21)26-18(27)34)36-13(11)19(35,16(32)33)3-9(30)4-24-17(22)23/h1-2,5,9-13,28-30,35H,3-4,6-7,20H2,(H,25,31)(H,32,33)(H2,21,26,34)(H4,22,23,24) |
InChI Key |
QKJJCZYFXJCKRX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]([C@H]1NC(=O)[C@H](CO)N)C(CC(CN=C(N)N)O)(C(=O)O)O)N2C=C(C(=NC2=O)N)CO |
Canonical SMILES |
C1=CC(OC(C1NC(=O)C(CO)N)C(CC(CN=C(N)N)O)(C(=O)O)O)N2C=C(C(=NC2=O)N)CO |
Other CAS No. |
67527-71-3 |
Synonyms |
mildiomycin |
Origin of Product |
United States |
Ii. Biosynthetic Pathway Elucidation of Mildiomycin
Enzymatic Steps and Intermediates in Mildiomycin Biosynthesis
With the BGC identified, researchers have characterized the functions of individual enzymes, particularly those involved in the early stages of the pathway. researchgate.net The initial steps involve the modification of a primary metabolite, cytidine (B196190) 5′-monophosphate (CMP), to form the unique 5-hydroxymethylcytosine (B124674) core of mildiomycin. nih.govresearchgate.net
The biosynthesis of mildiomycin begins with the modification of the cytosine base. The enzyme MilA, a thymidylate synthase-like enzyme, catalyzes the first committed step. researchgate.netnih.gov MilA functions as a CMP hydroxymethylase, specifically transferring a hydroxymethyl group to the C-5 position of cytidine 5′-monophosphate (CMP). nih.govgoogle.com This reaction utilizes formaldehyde (B43269) and tetrahydrofolate as co-substrates to generate 5-hydroxymethyl-CMP (HM-CMP). researchgate.net
In vitro studies using recombinant MilA produced in E. coli have demonstrated its high substrate specificity. nih.gov The enzyme acts exclusively on CMP and does not recognize deoxycytidine monophosphate (dCMP) or free cytosine as substrates. nih.gov Genetic evidence supports this biochemical finding; the insertional disruption of the milA gene in S. rimofaciens resulted in the complete abolishment of mildiomycin production. nih.gov However, this mutant strain still produced deshydroxymethyl mildiomycin, an analogue lacking the C-5 hydroxymethyl group, indicating that the pathway can proceed with unmodified cytosine if the hydroxymethylation step is bypassed. nih.gov
Following the formation of HM-CMP, the enzyme MilB catalyzes the next crucial step. MilB is a nucleotide hydrolase, homologous to the BlsM enzyme found in the blasticidin S biosynthetic pathway. nih.govnih.gov Its primary role is to cleave the N-glycosidic bond of HM-CMP, liberating the free base 5-hydroxymethylcytosine (5hmC) and ribose 5′-phosphate. researchgate.netresearchgate.net
MilB also exhibits activity towards the unmodified substrate, CMP, hydrolyzing it to release cytosine. researchgate.net However, in vitro assays have shown that MilB has a strong preference for HM-CMP. nih.gov The ratio of released 5hmC to cytosine in these assays was approximately 9:1, which correlates with the higher natural production levels of mildiomycin compared to its deshydroxymethyl analogue in S. rimofaciens. nih.gov A knockout mutant of the milB gene was unable to produce either mildiomycin or deshydroxymethyl mildiomycin, confirming that this hydrolytic step is essential for the formation of both compounds. nih.gov
The final characterized step in the initial phase of mildiomycin biosynthesis involves the enzyme MilC. MilC functions as a hydroxymethyl cytosyl-glucuronic acid synthase, a type of glucuronosyltransferase. nih.gov It catalyzes the condensation of the modified cytosine base with a sugar donor molecule, uridine (B1682114) diphosphate-glucuronic acid (UDP-glucuronic acid). researchgate.netresearchgate.net
Purified MilC has been shown in vitro to utilize either 5-hydroxymethylcytosine or cytosine as its substrate. nih.gov When 5-hydroxymethylcytosine is used, the product is 5-hydroxymethyl cytosyl-glucuronic acid (HM-CGA). nih.gov If cytosine is the substrate, cytosylglucuronic acid (CGA) is formed. nih.gov The formation of HM-CGA as a key intermediate was further supported by experiments where downstream genes were disrupted. For instance, the disruption of milG, which encodes a radical SAM enzyme, led to the accumulation of HM-CGA, confirming its position in the biosynthetic pathway. nih.gov
The table below summarizes the key enzymatic reactions in the initial phase of Mildiomycin biosynthesis.
| Enzyme | Substrate(s) | Product(s) | Reaction Type |
| MilA | Cytidine 5′-monophosphate (CMP), Formaldehyde, Tetrahydrofolate | 5-hydroxymethyl-CMP (HM-CMP) | Hydroxymethylation |
| MilB | 5-hydroxymethyl-CMP (HM-CMP) or CMP | 5-hydroxymethylcytosine (5hmC) + Ribose 5′-phosphate or Cytosine + Ribose 5′-phosphate | N-glycosidic bond hydrolysis |
| MilC | 5-hydroxymethylcytosine (5hmC) or Cytosine, UDP-glucuronic acid | 5-hydroxymethyl cytosyl-glucuronic acid (HM-CGA) or Cytosylglucuronic acid (CGA) | Glycosyl transfer |
Data compiled from multiple research articles. nih.govnih.govresearchgate.netresearchgate.net
Roles of Radical S-Adenosyl Methionine (SAM) Enzymes (e.g., MilG)
A pivotal step in the mildiomycin biosynthetic pathway is catalyzed by MilG, a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. These enzymes are known for their ability to catalyze a wide range of challenging chemical reactions by utilizing a 5'-deoxyadenosyl radical generated from the reductive cleavage of SAM.
MilG is believed to be a key enzyme in the pathway, and it contains the characteristic C(XXX)C(XX)C motif that is a hallmark of radical SAM enzymes. nih.gov Genetic disruption of the milG gene has been shown to result in the accumulation of 5-hydroxymethyl cytosyl-glucuronic acid (HM-CGA), an early intermediate in the biosynthetic pathway. nih.gov This finding strongly suggests that MilG acts on HM-CGA. It is proposed that MilG catalyzes the decarboxylation at the C5'' position of the pyranoside ring of HM-CGA. nih.gov This decarboxylation is thought to be coupled with the attachment of the 5-guanidino-2,4-dihydroxyvalerate side chain through the formation of a C-C bond. nih.gov
The general mechanism for radical SAM enzymes involves the transfer of an electron to the [4Fe-4S] cluster of the enzyme, which then reductively cleaves SAM to produce a highly reactive 5'-deoxyadenosyl radical. This radical then initiates the enzymatic reaction by abstracting a hydrogen atom from the substrate, in this case, likely from the C5'' position of HM-CGA, leading to a substrate radical that can then undergo decarboxylation.
Proposed Functions of Other Biosynthetic Enzymes (e.g., MilH, MilI, MilM, MilN)
The mildiomycin biosynthetic gene cluster encodes several other enzymes whose precise functions have been proposed based on bioinformatic analysis and gene knockout studies.
MilM , initially annotated as a putative pyridoxal (B1214274) phosphate-dependent arginine oxidase, has been recently re-characterized as an O2- and pyridoxal phosphate-dependent arginine hydroxylase. This enzyme is responsible for hydroxylating the L-arginine-derived side chain at the C4 position, a crucial step in forming the 5-guanidino-2,4-dihydroxyvalerate moiety of mildiomycin.
MilH and MilI are hypothesized to be involved in the activation and incorporation of the serine moiety. nih.govgoogle.com MilI is a putative acyl carrier protein (ACP), which often acts as a scaffold for the assembly of building blocks in secondary metabolism. google.com MilH is proposed to be a tRNA-dependent aminoacyltransferase. nih.gov It is speculated that MilH, possibly in conjunction with MilI, facilitates the attachment of serine to the mildiomycin core structure.
MilN is annotated as a putative dihydrodipicolinate synthetase. nih.gov Gene disruption of milN leads to the accumulation of mildiomycin intermediates that lack both the arginine and serine side chains. nih.gov This suggests that MilN plays a role in the attachment or modification of these amino acid moieties. The accumulation of these specific intermediates in the milN mutant also provides a clue about the order of amino acid addition, indicating that the modified arginine side chain is likely attached to the core structure before the serine residue. nih.gov
| Enzyme | Proposed/Confirmed Function |
| MilG | Radical SAM enzyme, likely catalyzes the decarboxylation of HM-CGA. |
| MilM | O2-, pyridoxal phosphate-dependent arginine hydroxylase. |
| MilH | Putative tRNA-dependent aminoacyltransferase, involved in serine incorporation. |
| MilI | Putative acyl carrier protein, involved in serine activation/transfer. |
| MilN | Putative dihydrodipicolinate synthetase, involved in amino acid side chain attachment. |
Precursor Origin and Metabolic Flux in Mildiomycin Production
The intricate structure of mildiomycin is assembled from several primary metabolic precursors. Understanding the origin of these precursors and the metabolic flux through their respective pathways is crucial for optimizing mildiomycin production.
Pathways for Cytidine and 5-Hydroxymethylcytosine Generation
The nucleoside core of mildiomycin is derived from cytidine metabolism. The initial precursor is cytidine 5'-monophosphate (CMP). The biosynthesis of the characteristic 5-hydroxymethylcytosine (5-HMC) moiety proceeds through a two-step enzymatic conversion. researchgate.net
First, the enzyme MilA , a CMP hydroxymethylase, catalyzes the addition of a hydroxymethyl group to the C-5 position of the pyrimidine (B1678525) ring of CMP, forming 5-hydroxymethylcytidine (B44077) 5'-monophosphate (HM-CMP). researchgate.net Subsequently, the nucleotide hydrolase MilB cleaves the N-glycosidic bond of HM-CMP to release free 5-hydroxymethylcytosine. researchgate.net To a lesser extent, MilB can also hydrolyze CMP to produce cytosine, which can be incorporated to form a deshydroxymethyl analog of mildiomycin. researchgate.net
Incorporation of Amino Acid Moieties (e.g., Arginine, Serine)
The peptidyl portion of mildiomycin is derived from the amino acids L-arginine and L-serine. L-arginine serves as the precursor for the 5-guanidino-2,4-dihydroxyvalerate side chain. The incorporation of the entire carbon skeleton of L-arginine has been confirmed through isotopic labeling studies. nih.gov The modification of the arginine side chain, specifically the hydroxylation at the C4 position, is carried out by the enzyme MilM.
L-serine is the other amino acid component of mildiomycin. As mentioned previously, the enzymes MilH and MilI are proposed to be responsible for the activation and attachment of serine to the mildiomycin scaffold. nih.govgoogle.com
Isotopic Labeling Studies for Pathway Delineation
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. wikipedia.org In the study of mildiomycin biosynthesis, feeding experiments with ¹³C₆-labeled L-arginine have been instrumental. nih.gov Analysis of the resulting mildiomycin revealed the incorporation of the labeled carbon atoms, confirming that L-arginine is the direct precursor for the 5-guanidino-2,4-dihydroxyvalerate side chain. nih.gov
These studies also provided insights into the mechanism of C-C bond formation. The results indicated that the decarboxylation of the pyranoside ring is coupled with the attachment of the arginine-derived side chain. nih.gov Interestingly, when ¹³C₆-labeled 4-hydroxy-L-arginine was fed to the producing organism, it was not incorporated into the mildiomycin structure. nih.gov This suggests that the hydroxylation of the arginine side chain occurs after its initial incorporation or modification on the enzymatic assembly line, a finding that is consistent with the characterized function of MilM.
Regulatory Mechanisms of Mildiomycin Biosynthesis
A key positive regulator is MilO , a LuxR family transcriptional regulator. nih.gov Gene disruption of milO results in a near-complete loss of mildiomycin production. nih.gov Conversely, overexpression of milO leads to a significant increase in mildiomycin yield. nih.gov Further studies have shown that MilO directly enhances the transcription of the milA gene by binding to a specific 44 bp DNA sequence in its promoter region. nih.gov By upregulating the expression of milA, which catalyzes the first committed step in the biosynthesis of the 5-hydroxymethylcytosine moiety, MilO effectively controls the entry of precursors into the mildiomycin pathway. nih.gov MilO also indirectly and positively influences the transcription of other mil genes from milB to milM. nih.gov
Transcriptional Regulation by Pathway-Specific Regulators (e.g., MilO, a LuxR Family Protein)
The primary control of mildiomycin biosynthesis occurs at the transcriptional level, governed by a pathway-specific regulatory protein. frontiersin.org Within the mildiomycin biosynthetic gene cluster (BGC) from Streptoverticillium rimofaciens, the gene milO is identified as the sole regulatory gene. asm.org Bioinformatic analysis reveals that MilO is a 356-amino acid protein belonging to the LuxR family of transcriptional regulators. asm.orgresearchgate.net
MilO functions as an essential positive regulator, meaning it is indispensable for the activation of the biosynthetic pathway. asm.orgnih.gov This was demonstrated through genetic experiments in a heterologous host, Streptomyces avermitilis. Gene disruption of milO resulted in a near-complete loss of mildiomycin production. asm.orgnih.gov Conversely, when the milO gene was reintroduced into the mutant strain (complementation), the production of mildiomycin was restored to levels comparable to the wild-type strain. nih.gov
Further studies have shown that MilO directly enhances the transcription of the milA gene, which is involved in the initial steps of the pathway. nih.govnih.gov It also indirectly regulates the transcription of other genes within the cluster, from milB to milM. nih.gov Quantitative real-time PCR experiments revealed that MilO can boost the transcription of the milA gene by as much as 20-fold after 48 hours of fermentation, highlighting its critical role in initiating the biosynthetic cascade. nih.gov
Genetic Elements Governing Expression (e.g., Promoter Regions, Binding Sites)
The regulatory action of proteins like MilO is mediated through their physical interaction with specific DNA sequences known as promoter regions, located upstream of the genes they control. addgene.orgaddgene.org The precise binding site for MilO has been identified in the promoter region of the milA gene. nih.gov
Through electrophoretic mobility shift assays (EMSA) and DNase I footprinting assays, researchers have pinpointed a 44-base pair DNA sequence within the milA promoter to which MilO directly binds. nih.gov Analysis of this binding region revealed a distinct structural motif: it consists of three imperfect direct repeats of the sequence TGTC(N)3CGGT. These repeats are separated by two-nucleotide spacers. nih.gov Further investigation showed that each of these repeats is important for the efficient binding of the MilO protein. nih.gov This specific interaction between the MilO regulator and the milA promoter is the molecular switch that initiates the expression of the mildiomycin gene cluster.
Post-Translational Control of Biosynthetic Enzymes
While transcriptional control is a major regulatory checkpoint, the activity of biosynthetic enzymes can also be controlled after they are synthesized, a process known as post-translational modification. In the context of mildiomycin biosynthesis, this area remains less elucidated compared to transcriptional regulation. The functions of several key enzymes have been characterized, such as MilA (a CMP hydroxymethylase), MilB (a nucleotide hydrolase), MilC (a cytosylglucuronic acid synthase), and MilM (an arginine hydroxylase). nih.govnih.govresearchgate.netnih.gov These studies focus primarily on the catalytic mechanisms of the enzymes rather than their regulation. For instance, MilM has been characterized as an O2- and pyridoxal phosphate-dependent hydroxylase that acts on the L-arginine-derived side chain of mildiomycin. nih.gov However, specific mechanisms of post-translational control—such as phosphorylation, allosteric feedback inhibition by pathway intermediates, or proteolytic cleavage—have not yet been extensively reported for the mildiomycin biosynthetic enzymes. This remains an area for future research to fully understand the intricate control of the metabolic flux through the pathway.
Biotechnological Strategies for Mildiomycin Production Enhancement
Improving the yield of mildiomycin is a key objective for its practical application in agriculture. Several biotechnological strategies have been successfully employed, ranging from genetic manipulation of the producing organisms to optimization of the fermentation conditions.
Genetic Engineering Approaches in Producer Strains (Streptoverticillium rimofaciens)
Genetic engineering of the native producer, Streptoverticillium rimofaciens, offers a direct route to enhance mildiomycin yields. General strategies in Streptomyces and related species involve increasing the copy number or enhancing the expression of positive regulatory genes while inactivating repressor genes. frontiersin.orggoogle.com For mildiomycin, gene disruption experiments have been performed on the native producer to identify essential genes. For example, disrupting the milC gene in Sv. rimofaciens abolished mildiomycin production, confirming its essential role. nih.gov While many enhancement strategies have focused on heterologous hosts, the principle of overexpressing positive regulators like milO or deleting negative regulators (if any are identified) in S. rimofaciens represents a promising approach for industrial strain improvement.
Metabolic Engineering in Heterologous Hosts (Streptomyces species)
Expressing the mildiomycin biosynthetic gene cluster in a more genetically tractable or faster-growing host, known as heterologous expression, is a powerful strategy. nih.govresearchgate.net The entire mildiomycin gene cluster has been successfully cloned and expressed in hosts like Streptomyces lividans and Streptomyces avermitilis. nih.govnih.gov
A significant breakthrough in yield enhancement came from manipulating the pathway-specific regulator, MilO, in a heterologous host. nih.gov Overexpression of milO in S. avermitilis led to a dramatic increase in mildiomycin production. The level of enhancement was dependent on the strength of the promoter used to drive milO expression.
| Promoter Used for milO Overexpression | Fold Increase in Mildiomycin Production (Compared to Wild-Type) | Reference |
|---|---|---|
| rpsJp (Host native promoter) | 1.5-fold (50% increase) | nih.gov |
| SP44 (Engineered promoter) | 6.5-fold | nih.gov |
| kasOp* (Engineered promoter) | 9.2-fold | nih.gov |
These results clearly demonstrate that transcription engineering, specifically by boosting the expression of the positive regulator MilO, is a highly effective strategy to significantly improve mildiomycin yields in heterologous hosts. nih.gov
Fermentation Process Optimization for Yield Improvement
Beyond genetic manipulation, optimizing the fermentation process is a critical step for enhancing antibiotic production on a larger scale. academicjournals.orgresearchgate.net This involves systematically adjusting the composition of the culture medium to maximize microbial growth and product formation.
For a cytosine-substituted analogue of mildiomycin (MIL-C), a statistically-based approach was used to optimize the fermentation medium for S. rimofaciens. nih.gov Using a Plackett-Burman design, key nutritional factors influencing production were identified. This analysis revealed that glucose and rice meal were beneficial complex carbon sources, while peanut cake meal and NH4NO3 were effective complex nitrogen sources. nih.govnih.gov Further optimization using a central composite design determined the ideal concentrations of the most significant components.
| Component | Optimized Concentration (g/L) | Reference |
|---|---|---|
| Glucose | 18.7 | nih.gov |
| Rice Meal | 64.8 | nih.gov |
| Peanut Cake Meal | 65.1 | nih.gov |
By employing this optimized fermentation medium, the concentration of the mildiomycin analogue was increased to 1336.5 mg/L, which represented an approximate 3.8-fold improvement over the 350.0 mg/L produced with the un-optimized medium. nih.gov This work underscores the significant gains in product yield that can be achieved by systematically refining fermentation parameters.
Iii. Molecular Mechanism of Mildiomycin Action
Inhibition of Fungal Protein Synthesis
Mildiomycin selectively inhibits protein synthesis. nih.govjst.go.jp Studies in cell-free systems, such as rabbit reticulocyte lysate, have demonstrated this inhibitory effect on translation. nih.govjst.go.jp
Binding Site and Target Interaction: Peptidyl-Transferase Center
Research suggests that mildiomycin blocks the peptidyl-transferase center (PTC) of the ribosome. nih.govjst.go.jpfrontiersin.org The PTC is a crucial functional site located on the large ribosomal subunit responsible for catalyzing the formation of peptide bonds between amino acids during protein elongation. nih.govd-nb.infobiorxiv.org By targeting this site, mildiomycin interferes directly with the elongation phase of protein synthesis. d-nb.info
Impact on Ribosomal Function and Translation Elongation
Mildiomycin's interaction with the peptidyl-transferase center disrupts normal ribosomal function, specifically impacting translation elongation. nih.govjst.go.jpd-nb.info This interference prevents the ribosome from efficiently forming the polypeptide chain, thereby inhibiting protein synthesis. nih.govjst.go.jp
Differential Effects on Nucleic Acid Synthesis
Mildiomycin demonstrates a selective inhibitory effect on protein synthesis, showing less activity in inhibiting the synthesis of RNA or DNA. nih.govjst.go.jp This differential activity highlights its specific targeting of the translational machinery rather than general nucleic acid metabolism. nih.govjst.go.jp
Cellular Permeation and Subcellular Localization Studies
Observations suggest that mildiomycin does not easily pass through the cell membrane, similar to other nucleoside and aminoglycoside antibiotics. google.comnih.govjst.go.jp Studies using permeabilized cells have shown increased inhibition of translation by mildiomycin, supporting the idea of limited cellular permeation in non-permeabilized cells. nih.govjst.go.jp
Comparative Analysis with Other Protein Synthesis Inhibitors
Mildiomycin belongs to the family of peptidyl nucleoside antibiotics. slu.senih.govasm.org Like other protein synthesis inhibitors, such as blasticidin S and kasugamycin, mildiomycin interferes with ribosomal function. asm.orgresearchgate.netgoogle.com Blasticidin S, another peptidyl nucleoside, binds to the P site of the 50S ribosomal subunit and inhibits protein synthesis in both prokaryotic and eukaryotic cells by interfering with peptide bond formation. asm.orgresearchgate.net Kasugamycin, an aminoglycoside, inhibits the initiation of bacterial protein synthesis by binding to the 30S ribosomal subunit. researchgate.net While mildiomycin targets the peptidyl-transferase center, other inhibitors may act at different ribosomal sites or stages of translation, such as translocation or the peptide exit tunnel. nih.govd-nb.info Comparative studies of antibiotics inhibiting protein synthesis versus DNA synthesis reveal distinct mechanisms of action, with protein synthesis inhibitors generally affecting the steps of peptide chain synthesis. researchgate.netewadirect.com
Iv. Biological Activity and Antifungal Efficacy Against Plant Pathogens
Spectrum of Antifungal Activity Against Fungal Phytopathogens
Mildiomycin demonstrates a notable spectrum of antifungal activity, particularly against fungi responsible for powdery mildew diseases in plants cymitquimica.comgoogle.commdpi.com. While its activity against a broad range of fungi and bacteria on agar (B569324) media is generally weak, its targeted efficacy against specific phytopathogens makes it a valuable tool in plant disease management nih.gov.
Activity against Powdery Mildew Fungi (e.g., Erysiphe, Podosphaera, Sphaerotheca, Uncinula necator)
Mildiomycin is particularly effective against powdery mildew fungi, which are obligate biotrophs causing disease on a wide variety of plants google.comoup.combayer.co.il. Research has shown excellent control of parasitic fungi belonging to genera such as Sphaerotheca, Erysiphe, Podosphaera, Microsphaera, Uncinula, and Cystotheca bcpc.org. It has been specifically noted for its strong activity against powdery mildew on barley and grapevine, caused by Erysiphe graminis (also known as Blumeria graminis) and Uncinula necator, respectively mdpi.comnih.govoup.combcpc.orggoogle.comucanr.edu. Mildiomycin has been commercially used for controlling powdery mildew on roses nih.gov.
An examination of mildiomycin's anti-mildew spectrum across various plants infected by fungi from multiple genera demonstrated its effectiveness bcpc.org. The efficacy was often determined by assessing the percentage of mildew area on leaves and calculating the percentage of disease control bcpc.org.
Efficacy against Other Fungal Genera (e.g., Fusarium)
While mildiomycin is primarily known for its activity against powdery mildews, its efficacy against other fungal genera, such as Fusarium, appears to be more limited or context-dependent medchemexpress.com. Some studies indicate that mildiomycin shows weak activity against most fungi and bacteria on agar media nih.gov. However, research into the broader antimicrobial potential of actinobacteria, the group from which mildiomycin is derived, sometimes includes activity against Fusarium species by other compounds or strains mdpi.comnih.gov. For instance, certain Streptomyces strains and their extracts have shown inhibitory activity against Fusarium oxysporum mdpi.comnih.gov. While mildiomycin itself is a product of Streptoverticillium rimofaciens, a related actinomycete, direct strong efficacy of isolated mildiomycin against Fusarium is not as widely documented as its activity against powdery mildews cymitquimica.commdpi.com. One study mentioned Mildiomycin D showing weak activities against phytopathogenic fungi, including some yeasts researchgate.net.
Modes of Antifungal Action in Plant Disease Control Context
Mildiomycin's mode of antifungal action in the context of plant disease control is primarily attributed to its ability to inhibit protein synthesis in fungi asm.orgresearchgate.net. As a nucleoside antibiotic, mildiomycin interferes with the translation process researchgate.netnih.gov. Specifically, it has been suggested that mildiomycin binds to the 30S ribosomal subunit, leading to abnormal protein synthesis and potentially blocking the activity of peptidyltransferase researchgate.netnih.govnih.gov. This disruption of essential cellular machinery hinders fungal growth and reproduction, thereby controlling the spread of the disease in plants cymitquimica.comasm.org. This mechanism is distinct from other antifungal agents like polyoxins, which inhibit chitin (B13524) synthesis, or validamycin, which inhibits trehalase oup.comresearchgate.netnih.gov.
Broader Antimicrobial Activities (e.g., against Bacteria, other Fungi) in Academic Contexts
In academic contexts, the broader antimicrobial activities of mildiomycin beyond plant pathogens have been explored. While its activity against most fungi and bacteria on agar media is often described as weak, it has shown inhibitory effects against some Mycobacterium and Rhodotorula species nih.govmedchemexpress.com. For example, it inhibited the growth of Rhodotorula rubra nih.gov. Mildiomycin D, a related compound, has also been reported to show weak activities against Gram-positive and negative bacteria, phytopathogenic fungi, and some yeasts researchgate.net. These findings suggest that while mildiomycin's primary strength lies in its anti-powdery mildew activity, it possesses a limited spectrum of activity against other microorganisms under specific experimental conditions nih.gov. Research into the biosynthesis of mildiomycin and related peptidyl nucleoside antibiotics highlights the potential for a range of biological activities within this class of compounds, including antibacterial and antifungal effects asm.orgresearchgate.net.
V. Structural Modification, Analogue Development, and Structure Activity Relationships
Biosynthetic Derivatization and Analogue Generation
The biosynthesis of mildiomycin involves a complex pathway encoded by a gene cluster in Streptoverticillium rimofaciens. nih.govresearchgate.netnih.gov Understanding this pathway has facilitated the generation of mildiomycin analogues through engineered biosynthesis and the identification of naturally occurring related compounds.
Engineered Biosynthesis of Mildiomycin Analogues (e.g., Cytosine-substituted variants)
Engineered biosynthesis has been explored to generate mildiomycin analogues, particularly those with substitutions on the cytosine ring. By supplementing the fermentation medium of Streptoverticillium rimofaciens with modified cytosine precursors, researchers have successfully produced cytosine-substituted mildiomycin analogues. proquest.comacademax.comtandfonline.com For example, supplementing the medium with cytosine can lead to the production of a cytosine-substituted mildiomycin analogue (MIL-C). proquest.comtandfonline.com This approach leverages the natural biosynthetic machinery of the producing organism while providing alternative substrates for incorporation into the mildiomycin structure. MIL-C has shown potent inhibitory activity against powdery mildew. proquest.comtandfonline.com Another instance involves the addition of 5-flucytosine to the culture medium, resulting in a mildiomycin analogue where a fluorine atom replaces the methyl hydroxyl group on the cytosine domain. academax.com
Identification of Naturally Occurring Related Compounds (e.g., Deshydroxymethyl mildiomycin)
Studies on the mildiomycin biosynthetic gene cluster have also led to the identification of naturally occurring compounds related to mildiomycin. Streptoverticillium rimofaciens has been shown to produce deshydroxymethyl mildiomycin (dHM-MIL) in addition to mildiomycin. researchgate.netnih.govresearchgate.net The production of dHM-MIL is linked to the mildiomycin biosynthetic pathway, specifically involving the enzyme MilB, which hydrolyzes hydroxymethyl-CMP (HM-CMP) and can also accept CMP as a substrate, leading to the release of both 5-hydroxymethylcytosine (B124674) and cytosine. researchgate.netnih.gov The ratio of these precursors influences the production levels of mildiomycin and deshydroxymethyl mildiomycin. researchgate.netnih.gov
Chemical Synthesis of Mildiomycin Derivatives and Analogues
While biosynthetic approaches are valuable, chemical synthesis offers an alternative route to access mildiomycin derivatives and analogues, potentially allowing for a wider range of structural modifications that may not be achievable through engineered biosynthesis alone. Research has explored the chemical synthesis of various nucleoside analogues, and while specific detailed procedures for the total chemical synthesis of mildiomycin itself or a comprehensive range of its derivatives were not extensively detailed in the search results, the field of nucleoside chemistry provides methodologies that can be applied to the synthesis of such complex molecules and their analogues. jst.go.jpjst.go.jp The synthesis of modified nucleosides and their incorporation into larger structures is a key aspect of developing new antibiotic candidates. jst.go.jp
Elucidation of Structure-Activity Relationships (SAR) for Antifungal Potency
Understanding the relationship between the chemical structure of mildiomycin and its antifungal activity is crucial for the rational design of more potent analogues. Studies on mildiomycin analogues, such as the cytosine-substituted variants, provide insights into which parts of the molecule are essential for biological activity. For instance, the cytosine-substituted mildiomycin analogue (MIL-C) exhibited a lower minimum inhibitory concentration (MIC) against powdery mildew compared to mildiomycin, suggesting that modifications to the cytosine moiety can impact antifungal potency. proquest.comacademax.com
Here is a table summarizing the comparative antifungal activity of Mildiomycin and MIL-C against powdery mildew:
| Compound | MIC in vitro (mg/L) | EC90 in greenhouse (mg/L) |
| Mildiomycin | ~157.6 academax.com | 153.22 proquest.com |
| MIL-C | 78.8 proquest.com | 52.89 proquest.com |
Note: The MIC for Mildiomycin was approximately double that of compound A (cytosine-substituted analogue) in one study, which reported compound A's MIC as 0.157 g/L (157 mg/L). academax.com Another study reported MIL-C MIC as 78.8 mg/L and Mildiomycin MIC as half of that. proquest.com The table uses the values from the study that provides both MIL-C and Mildiomycin data for direct comparison. proquest.com
These findings indicate that structural alterations, particularly on the cytosine ring, can lead to improved antifungal efficacy. Further SAR studies would likely involve systematic modifications to other parts of the mildiomycin molecule, such as the sugar moiety or the peptidyl side chain, to fully understand their contributions to antifungal activity.
Comparative Structural Biology with Related Peptidyl Nucleosides (e.g., Blasticidin S, Arginomycin)
Mildiomycin belongs to the family of peptidyl nucleoside antibiotics, which also includes compounds like Blasticidin S and Arginomycin. researchgate.netnih.govresearchgate.net These antibiotics share a common structural core, typically involving a nucleoside linked to a peptide chain. researchgate.netnih.govresearchgate.net Specifically, mildiomycin, Blasticidin S, and Arginomycin all share the cytosylglucuronic acid (CGA) moiety. nih.govresearchgate.net
Despite sharing this core, they differ in the structure of their amino acid side chains. Blasticidin S contains N-methyl-L-β-arginine, while Arginomycin features β-methylarginine. researchgate.netnih.gov Mildiomycin, in contrast, contains a 5-guanidino-2,4-dihydroxyvalerate side chain and a serine residue. researchgate.net
The biosynthesis of these related compounds shows similarities, particularly in the formation of the CGA core catalyzed by enzymes like MilC in mildiomycin biosynthesis and BlsD in Blasticidin S biosynthesis. nih.govresearchgate.net However, the distinct amino acid modifications are introduced by specific enzymes within their respective biosynthetic pathways. For example, the biosynthesis of the β-methylarginine residue in Arginomycin involves specific enzymes, ArgM and ArgN, which are not present in the Blasticidin S biosynthetic gene cluster. researchgate.netnih.govresearchgate.net
Comparing the structural biology and biosynthetic pathways of these peptidyl nucleosides provides insights into the enzymatic logic behind their assembly and offers potential strategies for generating hybrid nucleoside antibiotics through combinatorial biosynthesis. researchgate.net
Vi. Resistance Mechanisms in Target Organisms
Molecular Basis of Resistance to Mildiomycin
Mildiomycin is a peptidyl nucleoside antibiotic that functions by inhibiting protein synthesis in target organisms google.comjst.go.jp. Specifically, it is thought to block the peptidyl-transferase center of the ribosome, thereby interfering with peptide bond formation jst.go.jp. Resistance to mildiomycin at the molecular level would likely involve alterations that circumvent this inhibitory action.
Based on mechanisms observed for other nucleoside antibiotics and protein synthesis inhibitors, potential molecular bases for resistance could include:
Alteration of the Ribosomal Target: Mutations in ribosomal RNA or ribosomal proteins could reduce the binding affinity of mildiomycin to the peptidyl-transferase center, diminishing its inhibitory effect. While specific instances of ribosomal mutations conferring resistance to mildiomycin were not explicitly detailed in the search results, this is a common mechanism for resistance to antibiotics targeting the ribosome nih.gov.
Enzymatic Inactivation: Target organisms might develop enzymes capable of modifying or degrading mildiomycin, rendering it inactive. For example, resistance to the related peptidyl nucleoside antibiotic blasticidin S can be conferred by blasticidin S deaminase, which converts it to a non-toxic form researchgate.net. While no specific mildiomycin-inactivating enzymes were identified in the search results, this represents a plausible resistance mechanism.
Efflux Pumps: Increased expression or activity of efflux pumps, particularly those belonging to the Major Facilitator Superfamily (MFS) or ATP-Binding Cassette (ABC) transporter superfamilies, could actively transport mildiomycin out of the fungal cell, reducing its intracellular concentration below inhibitory levels nih.govfrontiersin.orgmdpi.com. Genes encoding ABC transporters have been identified within the mildiomycin biosynthesis gene cluster in the producing organism, Streptoverticillium rimofaciens, potentially serving as a self-resistance mechanism for the bacterium google.com. While this indicates the existence of such mechanisms in a producing organism, their role in resistance in fungal targets would need specific investigation.
Reduced Uptake: Changes in the fungal cell membrane or cell wall could potentially reduce the uptake of mildiomycin into the cell nih.gov. Mildiomycin is noted as not easily passing through cell membranes compared to some other nucleoside and aminoglycoside antibiotics google.comjst.go.jp, suggesting that transport across the membrane is a critical step in its action and thus a potential point of resistance.
Detailed research findings specifically on the molecular mechanisms of resistance to mildiomycin in plant fungal pathogens were limited in the provided search results. However, the general mechanisms of antifungal and antibiotic resistance, particularly those targeting protein synthesis, provide a framework for understanding how resistance to mildiomycin could arise.
Genetic Determinants and Mechanisms of Resistance Development
The development of resistance in target organisms is typically driven by genetic changes that confer reduced sensitivity to the antimicrobial compound. These genetic determinants can arise through spontaneous mutations or be acquired through horizontal gene transfer.
For mildiomycin, potential genetic determinants of resistance could include:
Mutations in Ribosomal Genes: Genes encoding ribosomal RNA or ribosomal proteins are primary candidates for mutations that alter the mildiomycin binding site nih.gov.
Genes Encoding Inactivating Enzymes: The emergence of genes encoding enzymes that can modify or degrade mildiomycin would confer resistance researchgate.net.
Genes Encoding Efflux Transporters: Upregulation or acquisition of genes encoding efflux pumps, such as MFS or ABC transporters, can lead to increased extrusion of the fungicide nih.govfrontiersin.orgmdpi.com. The presence of an ABC transporter gene (milP) within the mildiomycin biosynthesis cluster suggests that genetic determinants for efflux-based resistance exist in nature google.com.
Regulatory Genes: Mutations or changes in the expression of regulatory genes could indirectly affect resistance by influencing the expression of genes involved in drug uptake, efflux, or target modification. Regulatory genes, such as those belonging to the LuxR family, have been identified in the mildiomycin biosynthesis cluster, highlighting the role of regulation in the producing organism google.com.
Mechanisms of resistance development in fungal populations in agricultural settings include:
Gene Duplication or Amplification: Increased resistance can sometimes occur through the duplication or amplification of genes involved in the resistance mechanism, such as those encoding efflux pumps or target enzymes nih.gov.
Horizontal Gene Transfer: While less common in fungi compared to bacteria, the transfer of genetic elements conferring resistance between individuals or even different species could contribute to the spread of resistance frontiersin.org.
Detailed studies specifically mapping the genetic determinants and mechanisms of resistance development to mildiomycin in its fungal targets were not prominently featured in the search results. However, the principles of fungicide resistance development observed for other compounds are likely applicable.
Strategies to Mitigate Resistance in Agricultural Settings (General Principles)
Mitigating the development and spread of fungicide resistance is crucial for maintaining the effectiveness of mildiomycin and other plant protection products. General principles for fungicide resistance management in agricultural settings, applicable to mildiomycin, include:
Integrated Pest Management (IPM): Employing a combination of control methods, including cultural practices, resistant cultivars, biological control, and chemical control, reduces reliance solely on fungicides and lowers the selection pressure for resistance nzpps.orgapsnet.org. Cultural practices such as crop hygiene and canopy management can decrease disease pressure nzpps.org.
Alternation and Mixtures: Alternating mildiomycin applications with fungicides from different Fungicide Resistance Action Committee (FRAC) groups with different modes of action is a key strategy to prevent the selection of resistant strains nzpps.orgapsnet.org. Using pre-packed or tank mixtures of mildiomycin with a fungicide from a different group can also help, ensuring that any individuals resistant to one compound are controlled by the other nzpps.orgapsnet.orgcroplife.co.za.
Limit the Number of Applications: Restricting the total number of mildiomycin applications per season or per crop cycle reduces the selection pressure on the pathogen population nzpps.orgcroplife.co.za.
Use Appropriate Rates and Timing: Applying mildiomycin at recommended rates and at the correct timing, ideally preventatively or early in disease development, ensures adequate control of sensitive individuals and minimizes the survival of less sensitive strains nzpps.orgcroplife.co.za. Sub-lethal doses can accelerate the selection of resistant strains nzpps.org.
Monitor for Resistance: Regularly monitoring pathogen populations for changes in sensitivity to mildiomycin can provide early warning of resistance development, allowing for timely adjustments to control strategies.
Education and Communication: Educating growers and agricultural professionals on the principles of fungicide resistance management and promoting responsible use are essential for successful mitigation efforts apsnet.org.
These general principles aim to reduce the selection pressure for resistance and limit the opportunity for resistant strains to multiply and spread, thereby preserving the efficacy of mildiomycin for as long as possible.
Vii. Advanced Research Methodologies and Future Directions
Omics Technologies in Mildiomycin Research
Omics technologies, including transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the biological systems involved in mildiomycin production by Streptoverticillium rimofaciens and its interactions with target organisms.
Transcriptomics and Proteomics for Pathway Analysis
Transcriptomic and proteomic analyses can reveal the genes being transcribed and the proteins being expressed under specific conditions related to mildiomycin biosynthesis. This helps in identifying the enzymes and regulatory proteins involved in the pathway and understanding their coordinated action.
Studies on mildiomycin biosynthesis have involved the cloning and analysis of the biosynthetic gene cluster (BGC) from Streptoverticillium rimofaciens ZJU5119. The BGC is approximately 20 kb in size and contains 17 genes researchgate.netnih.gov. Gene disruption experiments have indicated that most of these genes, except milL, are essential for mildiomycin biosynthesis researchgate.net.
Quantitative real-time PCR (qPCR) and electrophoretic mobility shift assay (EMSA) experiments have been used to study the transcriptional regulation of mildiomycin biosynthesis. For example, MilO, a LuxR family protein, has been identified as a positive pathway-specific regulator. Overexpression of milO in a heterologous host (Streptomyces avermitilis) led to a significant increase in mildiomycin production, with increases of up to 9.2-fold depending on the promoter used asm.orgnih.gov. qPCR revealed that MilO directly enhances the transcription of the milA gene by 20-fold after 48 hours of fermentation and indirectly regulates the transcription levels of other genes from milB to milM asm.orgnih.gov.
Integrating transcriptomics and proteomics can provide a more complete picture than either technology alone, identifying differentially expressed genes and proteins and mapping them to metabolic pathways mdpi.comfrontiersin.orgdkfz.de. While specific integrated transcriptomics and proteomics studies solely focused on the entire mildiomycin biosynthetic pathway were not extensively detailed in the search results, the principles of these technologies are applicable. Analyzing changes in mRNA and protein levels of genes within the mil cluster under different fermentation conditions or in genetically engineered strains can help identify bottlenecks and regulatory points in the pathway.
Metabolomics for Intermediate and Analogue Profiling
Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. This is invaluable for identifying and quantifying intermediates produced during mildiomycin biosynthesis and for profiling analogues that may be produced by the host organism or engineered strains meduniwien.ac.at.
Analysis of the mildiomycin biosynthetic pathway has identified several intermediates. MilA catalyzes the conversion of cytidine (B196190) 5′-monophosphate (CMP) to 5-hydroxymethyl CMP (HM-CMP) researchgate.netnih.govnih.gov. MilB then hydrolyzes HM-CMP (or CMP to a lesser extent) into 5-hydroxymethylcytosine (B124674) (HMC) (or cytosine) researchgate.netnih.govnih.govoup.comnih.gov. MilC couples HMC or cytosine with uridine (B1682114) diphosphateglucuronic acid (UDP-glucuronic acid) to form 5-hydroxymethyl cytosyl-glucuronic acid (HM-CGA) or cytosylglucuronic acid (CGA), respectively nih.govnih.gov. Disruption of milG, a putative radical S-adenosyl methionine (SAM) enzyme, leads to the accumulation of HM-CGA, suggesting it acts downstream of MilC nih.gov.
Metabolomics approaches, often coupled with techniques like HPLC, have been used to analyze fermentation products and identify related compounds. researchgate.net Overexpression of milO in a milN-deficient mutant strain led to the identification of two related compounds, providing insights into the timing of amino acid side chain attachment during biosynthesis asm.orgnih.gov.
Interactive Table 1: Early Mildiomycin Biosynthetic Steps and Intermediates
| Enzyme | Substrate(s) | Product(s) | Notes |
| MilA | CMP | HM-CMP | CMP 5-hydroxymethylase researchgate.netnih.govnih.gov |
| MilB | HM-CMP (primarily), CMP (lesser extent) | HMC, Cytosine | Nucleotide hydrolase researchgate.netnih.govnih.govoup.comnih.gov |
| MilC | HMC or Cytosine + UDP-glucuronic acid | HM-CGA or CGA | Cytosylglucuronic acid/hydroxymethyl cytosylglucuronic acid synthase nih.govnih.gov |
| MilG | HM-CGA | Downstream intermediate | Putative cytosylglucuronate decarboxylase; disruption leads to accumulation of HM-CGA nih.gov |
Structural Biology Approaches for Enzyme-Substrate Interactions
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, provide high-resolution three-dimensional structures of enzymes involved in mildiomycin biosynthesis. This allows for detailed analysis of enzyme-substrate interactions, catalytic mechanisms, and the rational design of enzyme variants or inhibitors.
The crystal structure of MilB, a nucleotide hydrolase involved in mildiomycin biosynthesis, has been solved researchgate.netoup.comnih.gov. The structure of MilB in complex with its substrate, hydroxymethyl CMP (hmCMP), has revealed key residues involved in substrate recognition and binding researchgate.netoup.com. Specifically, Phe22 forms stacking interactions with the pyrimidine (B1678525) ring of hmCMP, while Arg23 is crucial for recognizing the 5-hydroxymethyl group and controlling substrate entry researchgate.netoup.com. Mutagenesis studies on Arg23 have confirmed its critical role in specific recognition of the 5-hydroxymethyl group researchgate.net. The structure also showed that MilB functions as a dimer oup.comnih.gov.
Understanding these interactions at the atomic level is vital for manipulating enzyme activity or specificity, potentially leading to the production of novel mildiomycin analogues or improving the efficiency of the biosynthetic pathway.
Synthetic Biology and Combinatorial Biosynthesis for Novel Compound Generation
Synthetic biology and combinatorial biosynthesis offer powerful tools to engineer microbial hosts and biosynthetic pathways for the production of known mildiomycin analogues or the generation of novel compounds nih.govsci-hub.sersc.org. This involves manipulating the mil BGC, introducing genes from other pathways, or engineering host strains to produce hybrid molecules.
The mildiomycin BGC from Streptoverticillium rimofaciens has been cloned and successfully expressed in heterologous hosts like Streptomyces lividans and Streptomyces avermitilis, although initially with low yields researchgate.netasm.orgnih.gov. This provides a platform for further genetic manipulation.
Combinatorial biosynthesis can involve swapping modules or domains within polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS) nih.govrsc.org. While mildiomycin biosynthesis involves a nucleoside core and amino acid side chains, rather than typical PKS/NRPS assembly lines, the principles of exchanging biosynthetic genes or parts can be applied. For instance, genes responsible for the modification of the cytosine base or the attachment of the peptidyl side chains could potentially be swapped with homologous genes from the biosynthetic pathways of related nucleoside antibiotics like blasticidin S to create hybrid structures researchgate.netnih.govnih.gov.
Overexpression of the positive regulator MilO has been demonstrated as an effective strategy to improve mildiomycin production in a heterologous host asm.orgnih.govresearchgate.net. This highlights the potential of manipulating regulatory genes to enhance yields or potentially activate silent biosynthetic pathways that could lead to novel analogues.
Computational Modeling for Biosynthesis and SAR Predictions
Computational modeling plays an increasingly important role in understanding and manipulating biosynthetic pathways and predicting the biological activity of potential analogues.
Computational tools can be used to analyze gene clusters, predict enzyme functions, and model metabolic flux through the mildiomycin pathway. Bioinformatic analysis of the mil BGC has helped propose the functions of putative proteins involved in the later, less characterized steps of mildiomycin biosynthesis nih.govnih.gov.
Structure-activity relationship (SAR) studies, often aided by computational modeling, aim to correlate structural features of a compound with its biological activity. While the provided search results did not detail specific computational SAR studies for mildiomycin, this approach is widely used in drug discovery and natural product research researchgate.net. By analyzing the structures of mildiomycin and its known analogues (e.g., deshydroxymethyl mildiomycin, mildiomycin A, B, C, D, M) researchgate.netnih.govuni.luwikimedia.org, and correlating them with their antifungal activity, computational models could potentially predict the activity of novel, computationally designed analogues before their synthesis. This can help prioritize targets for combinatorial biosynthesis efforts.
Unveiling Uncharacterized Biosynthetic Steps and Enzymes
Despite significant progress, several enzymatic steps in the mildiomycin biosynthetic pathway remain uncharacterized nih.govnih.gov. For example, the precise mechanisms for the attachment of the modified arginine and serine side chains are not fully elucidated asm.orgnih.gov. MilM and MilN are hypothesized to be involved in the modification and loading of the arginine side chain, while MilH and MilI are proposed to activate and load the serine side chain asm.org.
Future research directions include the biochemical characterization of these uncharacterized enzymes using a combination of molecular biology, protein expression and purification, and in vitro enzymatic assays. Metabolomics can help identify accumulating intermediates in gene knockout strains, providing clues about the blocked enzymatic step nih.gov. Structural biology can provide insights into the catalytic mechanisms of these enzymes.
The identification of related compounds upon overexpression of MilO in a milN-deficient mutant suggests that MilN is involved in the transfer of the modified arginine side chain and that this step likely occurs before the serine side chain attachment asm.orgnih.gov. Further studies are needed to fully characterize MilN and other enzymes in the later stages of biosynthesis.
Unveiling these remaining steps is crucial for a complete understanding of mildiomycin biosynthesis and for fully exploiting the potential of synthetic biology and combinatorial biosynthesis to create novel and more potent antifungal agents.
Exploration of New Biological Activities and Therapeutic Potential
While primarily recognized for its antifungal action against powdery mildew, mildiomycin and related peptidyl nucleoside antibiotics possess a broad spectrum of biological activities, including antibacterial, antiviral, insecticidal, immunostimulative, immunosuppressive, and antitumor properties. nih.govgoogle.com Research into mildiomycin's mechanism of action has shown it selectively inhibits protein synthesis by blocking the peptidyl-transferase center. jst.go.jpnih.gov This fundamental mechanism suggests potential applications beyond its current use.
Studies have indicated mildiomycin exhibits weak activity against some Gram-positive and negative bacteria, as well as certain yeasts. medchemexpress.comtandfonline.com Specifically, it has shown inhibition of some Mycobacterium and Rhodotorula growth. medchemexpress.comnih.gov For instance, mildiomycin caused a dose-dependent increase in the diameter of the inhibition zone against Rhodotorula rubra in laboratory tests. medchemexpress.comnih.gov
The exploration of mildiomycin's therapeutic potential in areas like antimicrobial therapies or cancer research is an active area of investigation for compounds with specific molecular interactions. ontosight.ai The structural features of mildiomycin and its mechanism of inhibiting protein synthesis make it a subject of interest for identifying potential drug targets. nih.govontosight.ai
Sustainable Production and Biocontrol Applications in Agriculture
Mildiomycin is produced through the fermentation of Streptoverticillium rimofaciens. herts.ac.ukcymitquimica.com While effective, the production yield from wild-type strains can be low and unstable, limiting its broader application despite its low toxicity to mammals and fish. nih.govasm.org Consequently, significant research efforts have focused on improving mildiomycin production through various strategies, including optimizing fermentation conditions and genetic engineering of the producing organism. nih.govnih.gov
Optimization of fermentation media has been shown to significantly enhance the production of mildiomycin and its analogues. nih.govacademax.com For example, studies using statistically-based experimental designs like Plackett-Burman and central composite design have identified key carbon and nitrogen sources that benefit mildiomycin analogue production. nih.govacademax.com The use of glucose and rice meal as complex carbon sources, and peanut cake meal and NH4NO3 as complex nitrogen sources, has been found to be particularly effective. nih.govacademax.com Through such optimization, the concentration of a cytosine-substituted mildiomycin analogue (MIL-C) was increased significantly. nih.govacademax.com
Genetic engineering approaches, such as the overexpression of positive regulatory genes like milO, a LuxR family protein, have also demonstrated the potential to significantly improve mildiomycin yield in heterologous hosts. nih.govnih.govasm.orgasm.org Overexpression of milO has led to substantial increases in mildiomycin production compared to wild-type strains. nih.govasm.org This highlights the potential of genetic modification for sustainable and economically viable production.
Mildiomycin's effectiveness against powdery mildew and its relatively low toxicity make it a valuable biopesticide for plant protection. google.comcymitquimica.com Its use aligns with the growing interest in biopesticides for sustainable agricultural practices, which aim to reduce the reliance on conventional chemical pesticides. google.commdpi.com Research continues to explore its mode of action and efficacy against resistant strains of pathogens to optimize its role in sustainable agriculture and integrated pest management programs. cymitquimica.commdpi.com
Optimized Fermentation Medium Components for MIL-C Production nih.govacademax.com
| Component | Optimal Concentration (g/L) |
| Glucose | 18.7 |
| Rice Meal | 64.8 |
| Peanut Cake Meal | 65.1 |
| NH4NO3 | Beneficial (Specific concentration not provided in source) |
Improvement in MIL-C Production with Optimized Medium nih.govacademax.com
| Medium Type | MIL-C Concentration (mg/L) | Fold Improvement |
| Un-optimized Medium | 350.0 | 1.0 |
| Optimized Medium | 1336.5 | ~3.8 |
Q & A
Q. What experimental approaches are recommended to elucidate Mildiomycin's mechanism of action against fungal pathogens?
To investigate Mildiomycin's mechanism, researchers should employ a combination of proteomic profiling (e.g., LC-MS/MS to identify protein targets), transcriptomic analysis (RNA-seq to track gene expression changes), and genetic knockout studies (CRISPR/Cas9 to validate essential fungal genes disrupted by Mildiomycin). Competitive binding assays using radiolabeled Mildiomycin analogs can confirm direct interactions with fungal ribosomes or enzymes. Control groups should include untreated fungal cultures and those treated with structurally unrelated antifungals to rule off nonspecific effects .
Q. How should researchers design in vitro assays to evaluate Mildiomycin's antifungal efficacy while minimizing off-target effects?
Use standardized broth microdilution assays (CLSI M38/M60 guidelines) with serial dilutions of Mildiomycin (0.5–256 µg/mL) across fungal strains (e.g., Aspergillus, Candida). Include negative controls (solvent-only) and positive controls (e.g., amphotericin B). To assess off-target effects, pair antifungal assays with mammalian cell cytotoxicity tests (e.g., HepG2 cells, CCK-8 assay). Statistical analysis (ANOVA with Tukey’s post hoc test) should compare IC₅₀ values between fungal and mammalian cells to quantify selectivity indices .
Q. What statistical methods are appropriate for analyzing dose-response relationships in Mildiomycin toxicity studies?
Fit dose-response data to nonlinear regression models (e.g., log-logistic or Hill equation) using software like GraphPad Prism or R’s drc package. Calculate EC₅₀/EC₉₀ values with 95% confidence intervals. For comparative studies, apply mixed-effects models to account for batch variability. Sensitivity analyses (e.g., bootstrapping) should validate model robustness, particularly when data skewness is observed due to non-normal distributions .
Advanced Research Questions
Q. How can contradictory findings between in vitro and in vivo efficacy studies of Mildiomycin be systematically resolved?
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile disparities. Measure plasma/tissue concentrations (via HPLC-MS) in animal models and correlate with fungal burden reduction. In vitro-in vivo correlation (IVIVC) analysis can identify bioavailability limitations. Additionally, use hollow-fiber infection models to simulate human pharmacokinetics and test dosing regimens that bridge efficacy gaps. Cross-validate findings with genomic sequencing of post-treatment fungal isolates to detect resistance mechanisms .
Q. What strategies optimize Mildiomycin delivery in plant models to overcome tissue-specific bioavailability limitations?
Develop nanoformulations (e.g., chitosan-coated nanoparticles) to enhance apoplastic transport in plant tissues. Test adjuvants like surfactants (e.g., Tween 20) or phloem-mobile chelators to improve systemic distribution. Employ confocal microscopy with fluorescently tagged Mildiomycin to track localization. Compare delivery efficiency across application methods (foliar spray vs. root drench) using ANOVA with repeated measures. Include untreated and carrier-only controls to isolate formulation effects .
Q. What multi-omics integration frameworks best capture Mildiomycin's impact on fungal metabolic pathways during prolonged exposure?
Combine transcriptomics (RNA-seq), metabolomics (GC-MS/LC-MS), and flux balance analysis (FBA) to map metabolic perturbations. Use tools like MetaboAnalyst for pathway enrichment and weighted gene co-expression network analysis (WGCNA) to identify hub genes. Integrate time-series data with dynamic modeling (e.g., ordinary differential equations) to predict adaptive responses. Validate key nodes (e.g., ergosterol biosynthesis enzymes) via knockout strains and rescue experiments .
Methodological Guidance
- Experimental Replicability : Follow Materials and Methods guidelines from Medicinal Chemistry Research: report compound purity (HPLC ≥95%), solvent systems, and fungal strain origins. For novel derivatives, provide full spectral data (¹H/¹³C NMR, HRMS) in supplementary files .
- Data Contradiction Analysis : Apply triangulation by cross-referencing biochemical assays (e.g., MICs), phenotypic observations (hyphal morphology), and omics datasets. Use sensitivity analysis to test alternative hypotheses .
- Ethical Compliance : For studies involving plant pathogens, adhere to biosafety protocols (e.g., BSL-2 containment for airborne spores) and declare compliance in the Methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
